molecular formula C14H9BrClNO3 B1334809 2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid CAS No. 827325-60-0

2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid

Cat. No. B1334809
CAS RN: 827325-60-0
M. Wt: 354.58 g/mol
InChI Key: NKUSVNRZDILGSG-UHFFFAOYSA-N
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Description

2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid (2BAC) is a synthetic organic compound that is widely used in scientific research. It is a member of the class of compounds known as carboxylic acids, which are compounds that contain a carboxyl group (-COOH) attached to an alkyl or aryl group. 2BAC has a wide range of applications in research, including as a reagent in organic synthesis, as an inhibitor of enzymes, and as a fluorescent probe for the detection of proteins.

Scientific Research Applications

  • Photodecomposition Studies : Research by Crosby and Leitis (1969) on the photodecomposition of chlorobenzoic acids, including compounds similar to 2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid, has demonstrated the potential of ultraviolet irradiation to replace chlorine atoms with hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid itself. This study provides an insight into the chemical behavior of such compounds under specific light conditions, which could be relevant for environmental studies or the synthesis of new compounds (Crosby & Leitis, 1969).

  • Antifungal Applications : Fill et al. (2018) explored the consumption of 4-bromobenzoic acid and 4-chlorobenzoic acid by the fungus Penicillium brasilianum. This study reveals how the fungus metabolizes these halobenzoic acids to produce brominated and chlorinated derivatives. Such research can be crucial for understanding the ecological interactions and defense mechanisms of fungi, as well as for developing novel antifungal agents (Fill et al., 2018).

  • Synthesis of Benzothiazepines : Upreti et al. (1996) conducted studies on the synthesis of benzothiazepines using halobenzoic acids. They demonstrated the formation of various substituted benzothiazepines by reacting 2-aminobenzenethiols with halobenzoic acids. This research contributes to the field of medicinal chemistry, particularly in the synthesis of compounds with potential therapeutic applications (Upreti et al., 1996).

  • Hydrogen Bonding in Crystal Structures : Khalib et al. (2014) investigated the crystal structures of molecular salts formed from the interaction of halobenzoic acids with other compounds. This research aids in understanding the role of hydrogen bonding in crystal formation, which is crucial for the design and synthesis of new crystalline materials (Khalib et al., 2014).

  • Polyaniline Doping : Amarnath and Palaniappan (2005) studied the use of benzoic acid and substituted benzoic acids, including chlorobenzoic acid, as dopants for polyaniline. This research is significant for the field of material science, particularly in the development of conductive polymers (Amarnath & Palaniappan, 2005).

Biochemical Analysis

Biochemical Properties

2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. It is known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, compounds that mediate inflammation and pain . By inhibiting these enzymes, this compound can reduce inflammation and pain, making it a valuable compound in anti-inflammatory research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the prostaglandin synthesis pathway, leading to reduced inflammation in cells . Additionally, this compound can alter gene expression related to inflammatory responses, further highlighting its impact on cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of cyclooxygenase enzymes, inhibiting their activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition results in decreased production of inflammatory mediators, thereby reducing inflammation and pain. The compound’s ability to modulate gene expression also plays a role in its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained anti-inflammatory effects, although the extent of these effects may diminish with prolonged use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including liver toxicity, as observed in some studies . Understanding the dosage threshold is crucial for optimizing the compound’s therapeutic potential while minimizing its toxic effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to prostaglandin synthesis. It interacts with enzymes such as cyclooxygenase, which play a key role in the conversion of arachidonic acid to prostaglandins . By inhibiting these enzymes, the compound can alter metabolic flux and reduce the levels of pro-inflammatory metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to be distributed throughout various tissues, where it exerts its anti-inflammatory effects . Its localization and accumulation within specific tissues are critical for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cyclooxygenase enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action within the cell.

properties

IUPAC Name

2-[(3-bromobenzoyl)amino]-4-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClNO3/c15-9-3-1-2-8(6-9)13(18)17-12-7-10(16)4-5-11(12)14(19)20/h1-7H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUSVNRZDILGSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401927
Record name 2-[(3-bromobenzoyl)amino]-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

827325-60-0
Record name 2-[(3-bromobenzoyl)amino]-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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